molecular formula C48H30N4O8 B12465476 Tetrakis(4-carboxyphenyl)porphine

Tetrakis(4-carboxyphenyl)porphine

Cat. No.: B12465476
M. Wt: 790.8 g/mol
InChI Key: SMOZAZLNDSFWAB-UHFFFAOYSA-N
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Description

Nickel ionophore II, also known as 4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid), is a chemical compound used primarily for the selective detection and transport of nickel ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across cell membranes or synthetic membranes. Nickel ionophore II is particularly noted for its high selectivity and sensitivity towards nickel ions, making it valuable in various analytical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel ionophore II can be synthesized through the incorporation of specific ligands into a polymeric matrix. One common method involves the use of dibutylphthalate and sodium tetraphenylborate in a plasticized polyvinyl chloride matrix. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the incorporation of the ligands .

Industrial Production Methods

In industrial settings, the production of nickel ionophore II often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Nickel ionophore II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nickel complexes, while reduction can lead to reduced nickel species. Substitution reactions can produce a variety of nickel-ligand complexes with different properties and applications .

Scientific Research Applications

Nickel ionophore II has a wide range of scientific research applications, including:

    Chemistry: Used in the development of ion-selective electrodes and sensors for the detection of nickel ions in various samples.

    Biology: Employed in studies involving the transport of nickel ions across biological membranes, aiding in the understanding of ion transport mechanisms.

    Medicine: Investigated for its potential use in medical diagnostics and treatments, particularly in the detection and monitoring of nickel levels in biological fluids.

    Industry: Utilized in industrial processes for the selective extraction and detection of nickel ions from complex mixtures

Mechanism of Action

Nickel ionophore II functions by selectively binding to nickel ions and facilitating their transport across membranes. The compound has a hydrophilic center that binds to the nickel ion and a hydrophobic portion that interacts with the membrane. This dual nature allows it to shield the charge of the nickel ion, enabling it to pass through the hydrophobic interior of the membrane. The binding and transport process is reversible, allowing for the repeated use of the ionophore in various applications .

Comparison with Similar Compounds

Nickel ionophore II is unique in its high selectivity and sensitivity towards nickel ions compared to other ionophores. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their selectivity and binding properties, making each suitable for specific applications based on the target ion.

Properties

IUPAC Name

4-[10,15,20-tris(4-carboxyphenyl)-21,24-dihydroporphyrin-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49-50H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZAZLNDSFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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